molecular formula C20H21NO3 B5910153 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one

Cat. No. B5910153
M. Wt: 323.4 g/mol
InChI Key: RNASOVWSZYOPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one, also known as DHM, is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic applications. DHM is a synthetic compound that was first synthesized in 2006 and has since been studied extensively for its pharmacological properties.

Mechanism of Action

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one exerts its pharmacological effects through various mechanisms, including the modulation of ion channels, the inhibition of enzymes, and the regulation of gene expression. 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has also been shown to inhibit the activity of alcohol dehydrogenase, which is involved in the metabolism of alcohol.
Biochemical and Physiological Effects:
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the regulation of gene expression. 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has several advantages for lab experiments, including its high potency and specificity for its target molecules. 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is also relatively easy to synthesize and can be obtained in large quantities. However, 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one research, including the development of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one-based therapies for various diseases and the elucidation of its molecular mechanisms of action. 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has shown promise as a potential therapeutic agent for neurodegenerative diseases, cancer, and inflammation. Further research is needed to fully understand the molecular mechanisms of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one and its potential therapeutic applications.

Synthesis Methods

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is synthesized through a multistep process involving the reaction of salicylaldehyde with diethylamine, followed by a condensation reaction with ethyl acetoacetate. The resulting product is then subjected to a cyclization reaction to form the final 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one compound.

Scientific Research Applications

8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to have neuroprotective effects and can improve cognitive function in animal models. In oncology, 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to have anti-tumor effects and can induce apoptosis in cancer cells. In immunology, 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to have anti-inflammatory effects and can modulate the immune response.

properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-21(4-2)12-16-18(22)11-10-15-19(23)17(13-24-20(15)16)14-8-6-5-7-9-14/h5-11,13,22H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNASOVWSZYOPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((Diethylamino)methyl)-7-hydroxy-3-phenyl-4H-chromen-4-one

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